molecular formula C8H11N3S B2941547 5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole CAS No. 1871744-57-8

5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole

Cat. No. B2941547
CAS RN: 1871744-57-8
M. Wt: 181.26
InChI Key: XDHHSVYKJBAPOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring and the thiadiazole ring in separate steps, followed by their connection. The cyclopropyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and thiadiazole rings would introduce some rigidity into the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine and thiadiazole rings, as well as the cyclopropyl group. The azetidine ring, being a strained four-membered ring, could be susceptible to ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar azetidine and thiadiazole rings could influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Novel azetidinones and thiazolidinones derivatives of 2‐amino‐5‐cyclopropyl‐1,3,4‐thiadiazole have demonstrated significant antibacterial activities against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These compounds inhibit cell wall synthesis by inhibiting the transpeptidase enzyme, showcasing their potential as a new class of antimicrobial agents (Patel et al., 2014).
  • Similarly, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have shown moderate to good inhibition against both pathogenic bacterial and fungal strains, indicating the versatility of thiadiazole compounds in antimicrobial research (Gilani et al., 2016).

Anticancer Applications

  • The cytotoxic properties of 1,3,4-thiadiazole derivatives have been extensively studied, revealing that these compounds can be considered potential anticancer agents. This is supported by research focusing on small molecules containing five-member heterocyclic moieties, such as 1,3,4-thiadiazole, for designing new antitumor agents (Janowska et al., 2020).
  • Another study showed that azetidinones and thiazolidinones based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety exhibit remarkable activity against human lung and breast carcinoma cell lines, highlighting their efficiency as anticancer agents against multidrug-resistant strains (Hussein et al., 2020).

Anti-Inflammatory Applications

  • The synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles has shown promise as anti-inflammatory agents, with some compounds demonstrating activities comparable to or better than standard drugs like phenylbutazone and indomethacin. This suggests their potential in the development of new anti-inflammatory medications (Bhati & Kumar, 2008).

Additional Biological Activities

  • Derivatives of 1,3,4-thiadiazole, such as those investigated for their antifungal activities, have shown efficacy against fungal strains like C. albicans and A. niger, pointing to the broad-spectrum biological activities of thiadiazole compounds (Gupta et al., 2011).
  • Moreover, thiadiazole and its derivatives are highlighted for their diverse biological activities, including antioxidant, analgesic, antitumor, and anti-inflammatory activities, further underscoring the therapeutic potential of these heterocyclic compounds (Abo‐Salem et al., 2013).

Future Directions

The study of azetidine derivatives is a vibrant field due to their wide range of biological activities. This compound, with its combination of an azetidine ring, a thiadiazole ring, and a cyclopropyl group, could be of interest for further study in medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

5-(azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-4-11(5-1)8-9-7(10-12-8)6-2-3-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHHSVYKJBAPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole

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